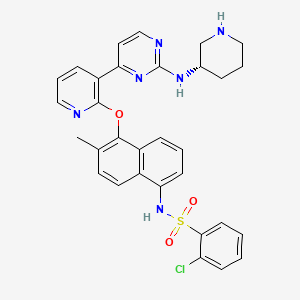

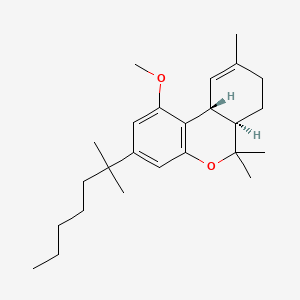

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KIRA8 is a novel potent, monoselective ire1α kinase-inhibiting rnase attenuator (kira), promoting reversal of established fibrosis

Applications De Recherche Scientifique

Anti-Tumor Mechanisms in Multiple Myeloma

Kira8 has been studied for its potential anti-tumor mechanisms in multiple myeloma . It has been found to decrease cell viability and induce apoptosis in human multiple myeloma cells . The compound works by inducing the C/EBP homologous protein (CHOP), and when combined with bortezomib, it exhibits more anti-myeloma effects .

Inhibition of IRE1α Activity

AMG-18, another name for the compound, is a potent and selective IRE1α inhibitor . It has IC50 values of 13 and 99 nM for recombinant and cellular IRE1α, respectively . This suggests that it could be used in research applications that require the inhibition of IRE1α activity.

Treatment of Blood Malignancies

Ire-1 inhibitors, such as this compound, have been suggested as a promising therapeutic strategy in blood malignancies . The levels of IRE1α and XBP1s are often elevated in various hematological malignancies, and inhibiting IRE1α could potentially be beneficial in the treatment of these conditions .

Reduction of ER-Stress Induced TGFβ Signaling

In lung epithelial progenitor cells, Kira8 has been shown to decrease ER-stress induced TGFβ signaling after bleomycin exposure . This suggests that it could have potential applications in research related to lung diseases.

Induction of Unfolded Protein Response and Cell Death

The compound has been found to induce the unfolded protein response and cell death in multiple myeloma cells . This suggests that it could be used in research applications that require the induction of these responses.

Inhibition of c-Abl-Activated UPR

The compound, when combined with a specific IRE1α inhibitor, KIRA8, has been found to enhance cell death with the reciprocal induction of CHOP mRNA expression . This suggests that it could be used in research applications that require the inhibition of c-Abl-activated UPR.

Propriétés

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWUCMFVDXDRDE-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019271 |

Source

|

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide | |

CAS RN |

1630086-20-2 |

Source

|

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)